molecular formula C20H16N2O4S B2926587 ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate CAS No. 1170608-45-3

ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate

Cat. No.: B2926587
CAS No.: 1170608-45-3
M. Wt: 380.42
InChI Key: JSOQZTGIFRXQKG-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 9H-xanthene-9-carboxamido group and at position 4 with an ethyl ester. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, commonly exploited in medicinal chemistry for its bioisosteric properties and metabolic stability.

Properties

IUPAC Name

ethyl 2-(9H-xanthene-9-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-2-25-19(24)14-11-27-20(21-14)22-18(23)17-12-7-3-5-9-15(12)26-16-10-6-4-8-13(16)17/h3-11,17H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQZTGIFRXQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 9H-xanthene-9-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures . The reaction mixture is then stirred and refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as xanthine oxidase and receptors involved in inflammatory pathways.

    Pathways Involved: Inhibition of xanthine oxidase leads to reduced production of uric acid, which is beneficial in treating gout.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key differences in substituents and core structures between the target compound and similar derivatives:

Compound Name Thiazole Substituent (Position 2) Carboxylate Group (Position 4) Core Modifications Reference
Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate (Target) 9H-Xanthene-9-carboxamido Ethyl ester None
Ethyl 2-[(3-chlorophenylsulfonamido)methyl]thiazole-4-carboxylate 3-Chlorophenylsulfonamido-methyl Ethyl ester Sulfonamide linker
Ethyl 2-(6-dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole-4-carboxylate Pyridyl with dimethoxymethyl and triflate groups Ethyl ester Pyridine-thiazole hybrid
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Carbazole-methyl-oxadiazole None (ethanone at position 1) Oxadiazole core

Key Observations :

  • The target compound distinguishes itself through the xanthene-carboxamido group , which is bulkier and more rigid than the sulfonamido or pyridyl groups in analogs . This may reduce solubility but enhance target selectivity via steric effects.
  • Pyridyl-thiazole hybrids (e.g., ) leverage aromatic stacking and nitrogen coordination, often critical for antimicrobial or anticancer activity.
Target Compound (Inferred Pathway):

Xanthene-9-carboxylic acid activation (e.g., conversion to acyl chloride).

Coupling with 2-aminothiazole-4-carboxylate via carbodiimide-mediated amide bond formation.

Esterification to introduce the ethyl group at position 4.

Analog-Specific Methods:
  • Pyridyl-thiazole derivatives (): Utilize trifluoromethanesulfonyl or bromoacetyl groups as leaving agents for nucleophilic substitution. Fragment coupling (e.g., pyridyl with thiazole) requires 14+ steps.
  • Sulfonamido derivatives (): Synthesized via nucleophilic substitution of ethyl 2-(aminomethyl)thiazole-4-carboxylate with sulfonyl chlorides.
  • Oxadiazole-carbazole hybrids (): Condensation of hydrazides with acetic anhydride, followed by cyclization.

Critical Differences :

  • The target compound’s synthesis would prioritize amide bond formation over sulfonamide or ether linkages, necessitating careful optimization to avoid steric hindrance from the xanthene group.

Inferences for the Target Compound :

  • The xanthene group may enhance DNA intercalation or protein binding due to its planar structure, similar to carbazole in .
  • The ethyl ester at position 4 could improve membrane permeability, as seen in sulfonamido derivatives .

Biological Activity

Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H16_{16}N2_2O4_4S
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 1170608-45-3

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole and xanthene derivatives through condensation reactions. The detailed synthetic pathways can be found in various studies focusing on related thiazole derivatives .

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of thiazole-4-carboxylate have shown promising results against various cancer cell lines:

CompoundCell Line TestedGI50 Value (µM)
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (leukemia)0.08
This compoundVarious human tumor cell linesNot yet reported

The National Cancer Institute (NCI) has screened several thiazole derivatives for their in vitro antitumor activity, indicating that modifications in the structure can lead to enhanced efficacy against specific cancer types .

The proposed mechanisms for the antitumor effects of thiazole derivatives include:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
  • Induction of Apoptosis : Some studies suggest that these compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

  • In Vitro Evaluation : A study evaluating the efficacy of thiazole derivatives against a panel of cancer cell lines showed that certain modifications led to increased cytotoxicity, suggesting structure-activity relationships (SAR) that are crucial for developing effective anticancer agents .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds. For example, a related compound demonstrated significant tumor suppression in murine models, indicating potential for further development .

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